An In-depth Technical Guide to 5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0)
An In-depth Technical Guide to 5-Chloro-2-methyl-4-thiocyanatoaniline (CAS No. 23530-69-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular entities that offer unique reactivity and biological activity. Within this pursuit, organosulfur compounds, particularly aryl thiocyanates, have emerged as a class of significant interest.[1][2] The thiocyanate moiety is not merely a functional group but a versatile synthetic handle and a potential pharmacophore. This guide provides a comprehensive technical overview of a specific, yet promising, member of this family: 5-Chloro-2-methyl-4-thiocyanatoaniline. While this compound itself is not extensively documented in peer-reviewed literature, its structural motifs suggest a rich potential for applications ranging from synthetic building block to a lead compound in drug discovery programs. This document, therefore, serves as a foundational resource, amalgamating data from analogous structures and established chemical principles to provide a predictive and practical guide for the researcher.
Molecular Profile and Physicochemical Properties
5-Chloro-2-methyl-4-thiocyanatoaniline, registered under CAS number 23530-69-0, is a substituted aniline derivative characterized by the presence of a chloro, a methyl, and a thiocyanato group on the benzene ring.[3][4]
| Property | Value | Source |
| CAS Number | 23530-69-0 | [3][4] |
| Molecular Formula | C8H7ClN2S | [5] |
| Molecular Weight | 198.67 g/mol | [5] |
| Synonyms | 4-amino-2-chloro-5-methylphenyl thiocyanate |
Predictive analysis based on its structure suggests it is a solid at room temperature with limited water solubility, a common characteristic of many aromatic amines. The presence of the thiocyanate, chloro, and amino groups imparts a unique electronic and steric profile, influencing its reactivity and potential biological interactions.
Caption: Chemical structure of 5-Chloro-2-methyl-4-thiocyanatoaniline.
Synthesis and Mechanistic Considerations
The synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline is not explicitly detailed in readily available literature. However, established methodologies for the thiocyanation of anilines provide a strong predictive framework for its preparation. The primary challenge in the synthesis of polysubstituted anilines is achieving regioselectivity.
Proposed Synthetic Strategy: Electrophilic Thiocyanation
A plausible and efficient route to 5-Chloro-2-methyl-4-thiocyanatoaniline involves the direct electrophilic thiocyanation of 5-chloro-2-methylaniline. This precursor is commercially available and can be synthesized via the reduction of 4-chloro-2-nitrotoluene.[6] The thiocyanation reaction introduces the -SCN group onto the aromatic ring. The directing effects of the substituents on the aniline ring are crucial for the desired regioselectivity. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. In this case, the position para to the strongly activating amino group is the most likely site for electrophilic substitution.
A common method for electrophilic thiocyanation utilizes a source of electrophilic thiocyanogen, which can be generated in situ from a thiocyanate salt and an oxidizing agent.[7][8][9]
Experimental Protocol: Predictive Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as ethanol or a mixture of dimethyl sulfoxide and water.[8]
-
Reagent Addition: Add ammonium thiocyanate or potassium thiocyanate (1.2-1.5 equivalents).[1][8]
-
Initiation: Introduce an oxidizing agent. A variety of oxidants can be employed, including benzyltrimethylammonium dichloroiodate, ammonium persulfate, or N-bromosuccinimide (NBS).[1][8][9] The choice of oxidant can influence reaction time and yield.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 70°C, depending on the chosen solvent and oxidant) and monitor the progress by thin-layer chromatography (TLC).[8]
-
Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired 5-Chloro-2-methyl-4-thiocyanatoaniline.
Caption: Proposed workflow for the synthesis of 5-Chloro-2-methyl-4-thiocyanatoaniline.
Reactivity and Potential for Derivatization
The thiocyanate group is a pseudohalide and offers a rich platform for further chemical transformations.[10] This versatility is a key attribute for its use in drug discovery and materials science, allowing for the generation of diverse compound libraries from a single scaffold.
Key Transformations of the Thiocyanate Moiety:
-
Reduction to Thiol: The thiocyanate can be reduced to the corresponding thiol (mercaptan), a functional group known for its role in protein binding and as a key component in some active pharmaceutical ingredients.
-
Conversion to Thioether: Reaction with alkyl halides can yield thioethers, expanding the molecular diversity.
-
Cyclization Reactions: The thiocyanate group can participate in cyclization reactions to form various sulfur-containing heterocycles, which are prevalent in many biologically active molecules.[11]
-
Conversion to Isothiocyanate: Under certain conditions, rearrangement to the isothiocyanate isomer is possible, which is a valuable functional group for bioconjugation and the synthesis of thioureas.
The amino group on the aniline ring also provides a handle for further modification, such as acylation, alkylation, or diazotization, further expanding the synthetic possibilities.
Potential Applications in Drug Discovery and Beyond
While specific biological data for 5-Chloro-2-methyl-4-thiocyanatoaniline is not available, the thiocyanate moiety is present in a number of compounds with demonstrated biological activity.[2] Thiocyanates have been investigated for their antimicrobial, antiparasitic, and anticancer properties.[2] The thiocyanate ion itself plays a role in the human innate immune system as a substrate for lactoperoxidase, which generates the antimicrobial agent hypothiocyanite.[10][12]
The structural alerts within 5-Chloro-2-methyl-4-thiocyanatoaniline suggest several avenues for investigation:
-
Enzyme Inhibition: The electrophilic nature of the thiocyanate carbon could make it a candidate for covalent or non-covalent inhibition of enzymes with active site cysteine or serine residues.
-
Antimicrobial Agents: The overall lipophilicity and the presence of the thiocyanate group could confer antimicrobial activity.
-
Kinase Inhibitor Scaffolds: Substituted anilines are a common feature in many kinase inhibitors. Derivatization of the amino and thiocyanato groups could lead to potent and selective kinase inhibitors.
-
Materials Science: The ability of the thiocyanate group to coordinate with metals could be exploited in the development of novel catalysts or functional materials.
Analytical Characterization
For researchers working with 5-Chloro-2-methyl-4-thiocyanatoaniline, a robust analytical workflow is essential for confirming its identity and purity. Based on the analysis of structurally similar compounds, the following spectroscopic signatures can be expected:[1][9]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, the methyl carbon, and the thiocyanate carbon (typically in the range of 110-115 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2150 cm⁻¹ is a characteristic feature of the C≡N stretch in the thiocyanate group.[1] Bands corresponding to the N-H stretching of the primary amine would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.
Conclusion and Future Outlook
5-Chloro-2-methyl-4-thiocyanatoaniline represents a molecule of significant untapped potential. Its straightforward, predictable synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel compounds with diverse applications. For drug discovery professionals, it offers a scaffold that can be readily elaborated to explore new chemical space in the search for potent and selective therapeutics. For materials scientists, it provides a building block for the creation of functional materials with unique electronic and coordination properties. As research into the applications of organothiocyanates continues to expand, it is likely that the utility of 5-Chloro-2-methyl-4-thiocyanatoaniline will become increasingly apparent. This guide serves as a catalyst for such explorations, providing the foundational knowledge necessary to unlock the full potential of this intriguing molecule.
References
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PrepChem.com. Synthesis of 2-Nitro-4-thiocyanoaniline. Available from: [Link]
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